Lipophilicity (XLogP3) Comparison: Optimized LogP for CNS Drug-Like Properties
The compound's XLogP3 value of 1.0, as computed by PubChem [1], places it within an optimal range for central nervous system (CNS) drug candidates, where a value between 1 and 3 is generally considered favorable for balancing passive permeability and solubility [2]. In contrast, the simpler analog 1-(Pyridin-4-yl)ethylamine, lacking the tetrahydrofuran group, has a computed XLogP3 of 0.0, indicating significantly higher polarity and lower likelihood of crossing the blood-brain barrier (BBB) [3]. The target compound's lipophilicity is increased by 1.0 LogP units, a substantial difference that can directly influence in vivo distribution and efficacy.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.0 |
| Comparator Or Baseline | 1-(Pyridin-4-yl)ethylamine: 0.0 |
| Quantified Difference | Δ 1.0 LogP units |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
This difference in lipophilicity is critical for researchers selecting compounds for CNS-targeted assays or for lead optimization in neuroscience programs, as it directly impacts blood-brain barrier penetration potential.
- [1] PubChem. (2026). Computed Properties for CID 43179186, (Oxolan-2-ylmethyl)[1-(pyridin-4-yl)ethyl]amine. National Center for Biotechnology Information. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
- [3] PubChem. (2026). Computed Properties for CID 12231045, 1-(Pyridin-4-yl)ethylamine. National Center for Biotechnology Information. View Source
